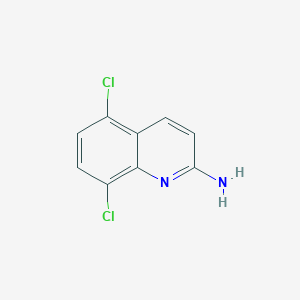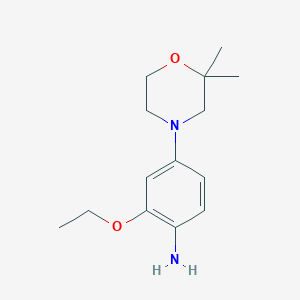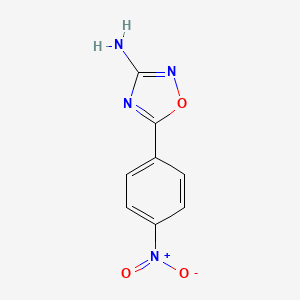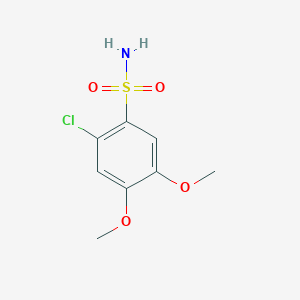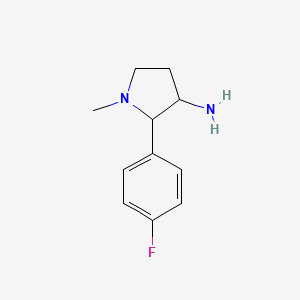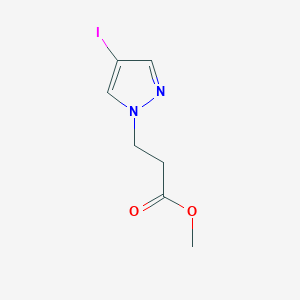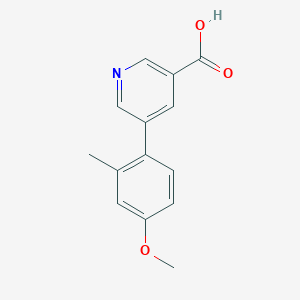
5-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid
Overview
Description
5-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1261932-60-8 . It has a molecular weight of 243.26 . The IUPAC name for this compound is 5-(4-methoxy-2-methylphenyl)nicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13NO3/c1-9-5-12 (18-2)3-4-13 (9)10-6-11 (14 (16)17)8-15-7-10/h3-8H,1-2H3, (H,16,17) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight of this compound is 153.14 g/mol .Scientific Research Applications
Organic Synthesis
This compound can be used in organic synthesis, particularly in reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, and it’s a site of high reactivity in many organic reactions . For example, it can undergo free radical bromination, nucleophilic substitution, and oxidation .
Drug Research
The compound is structurally similar to 4-[(5-methoxy-2-methylphenoxy)methyl]pyridine, which is listed in DrugBank . Although the specific applications of “5-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid” in drug research are not available, it’s possible that it could be used in similar ways to its structural analog.
Ligand Synthesis
5-Methoxy-3-pyridineboronic acid pinacol ester, a compound similar to the one , can be used to synthesize anthracene-based bis-pyridine ligands . These ligands can be used in the preparation of fluorescent M2L4 type capsules . It’s possible that “5-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid” could be used in a similar way.
Microwave-Assisted Palladium-Catalyzed Arylation
Methyl 5-bromopyridine-3-carboxylate, another similar compound, can be used as a substrate in a microwave-assisted, palladium-catalyzed arylation of acetone . This suggests that “5-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid” might also be used in palladium-catalyzed reactions.
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
5-(4-methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-5-12(18-2)3-4-13(9)10-6-11(14(16)17)8-15-7-10/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXSIXMNWNRLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681359 | |
| Record name | 5-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261932-60-8 | |
| Record name | 5-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



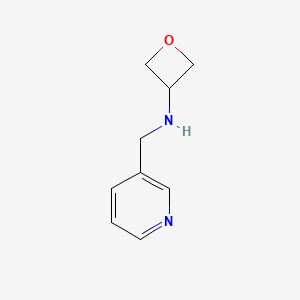
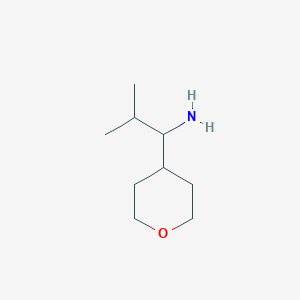
![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1454543.png)


